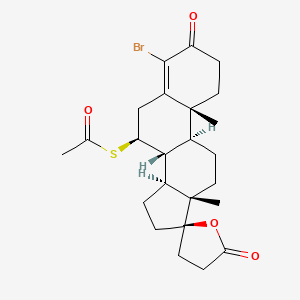

4-Bromo-spironolactone

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H31BrO4S |

|---|---|

Molecular Weight |

495.5 g/mol |

IUPAC Name |

S-[(7S,8R,9S,10R,13S,14S,17R)-4-bromo-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |

InChI |

InChI=1S/C24H31BrO4S/c1-13(26)30-18-12-16-21(25)17(27)6-8-22(16,2)14-4-9-23(3)15(20(14)18)5-10-24(23)11-7-19(28)29-24/h14-15,18,20H,4-12H2,1-3H3/t14-,15-,18-,20+,22+,23-,24+/m0/s1 |

InChI Key |

UZCYJGWRSOIOQH-OZCOHALCSA-N |

Isomeric SMILES |

CC(=O)S[C@H]1CC2=C(C(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C)Br |

Canonical SMILES |

CC(=O)SC1CC2=C(C(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C)Br |

Origin of Product |

United States |

Molecular Interactions and Receptor/enzyme Engagement Studies

Binding Affinity Studies with Steroid Receptors

The interaction of spironolactone (B1682167) with various steroid receptors is well-documented, forming the basis of its primary mechanism of action and its secondary effects.

Mineralocorticoid Receptor (MR) Binding Dynamics (e.g., in rat renal cytosol models)

While direct binding studies on 4-Bromo-spironolactone (B1159151) are not prominent in the literature, the parent compound, spironolactone, is a potent antagonist of the mineralocorticoid receptor (MR). nih.govnih.gov It competitively blocks the binding of aldosterone (B195564) to the MR, thereby inhibiting the receptor's activity. wikipedia.orgmdpi.com Structure-activity relationship studies on various steroidal aldosterone antagonists have been performed using rat renal cytosol models to compare their binding affinity against [3H]aldosterone. nih.gov These studies have established that modifications to the spironolactone molecule can significantly alter its affinity for the MR. For instance, substituting the 7α-thioacetyl group or introducing unsaturation at the C6/C7 positions has been shown to reduce activity both in vitro and in vivo. nih.gov Conversely, other modifications have increased affinity. nih.gov The activity of mineralocorticoid antagonists is highly dependent on the γ-lactone ring at the C-17 position and the substituent at the C-7 position. wikipedia.org While the specific impact of a bromo-group at the 4-position has not been detailed, it would be expected to influence the electronic and steric properties of the A-ring, thereby potentially altering its binding dynamics with the MR.

Androgen Receptor (AR) Antagonism and Binding Characteristics (e.g., in rat prostate models)

Specific data on the androgen receptor (AR) binding characteristics of this compound is scarce. However, spironolactone is a known antiandrogen, exerting its effects by acting as a direct antagonist at the androgen receptor. nih.govwikipedia.orgnih.gov In models utilizing rat ventral prostate, spironolactone has been shown to inhibit the binding of [3H]5α-dihydrotestosterone (DHT) to its cytosolic and nuclear receptors. nih.gov It competes with potent androgens for binding to the AR, thereby preventing the hormonal activation that leads to androgenic effects. nih.govwikipedia.org This antagonism is responsible for some of spironolactone's therapeutic applications in androgen-dependent conditions as well as certain side effects. wikipedia.orgcngb.orgwikipedia.org Studies comparing spironolactone to other antiandrogens in rat prostate cytosol have quantified its binding affinity, providing a benchmark for its antagonistic potency. wikipedia.org

Interactive Table: Comparative Androgen Receptor Binding Affinity Data based on the parent compound, spironolactone.

| Compound | Target | Model System | Measurement | Value |

| Dihydrotestosterone (B1667394) (DHT) | Androgen Receptor | Rat Prostate Cytosol | IC₅₀ | 3 nM |

| Cyproterone Acetate | Androgen Receptor | Rat Prostate Cytosol | IC₅₀ | 24 nM |

| Spironolactone | Androgen Receptor | Rat Prostate Cytosol | IC₅₀ | 67 nM |

Exploration of Binding to Other Nuclear Receptors (e.g., pregnane (B1235032) X receptor)

Direct studies linking this compound to other nuclear receptors are not widely reported. Spironolactone, however, is a known agonist of the pregnane X receptor (PXR). wikipedia.orgwikipedia.org PXR is a nuclear receptor that functions as a xenobiotic sensor, regulating the expression of genes involved in the metabolism and detoxification of foreign substances. wikipedia.org Upon activation by ligands like spironolactone, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to DNA response elements. wikipedia.org This action induces the expression of key proteins, including cytochrome P450 enzymes (like CYP3A4) and drug transporters such as P-glycoprotein. wikipedia.orgnih.gov This interaction is significant as it can lead to drug-drug interactions by altering the metabolism and clearance of other xenobiotics. wikipedia.orgnih.gov

Enzyme Modulation and Inhibition Profiles

The influence of spironolactone on critical enzyme systems has been a subject of significant research, revealing complex interaction profiles.

Cytochrome P450 Enzyme System Interactions (e.g., CYP450 inactivation mechanisms)

There is a lack of specific research on the interactions between this compound and the cytochrome P450 (CYP450) system. The parent compound, spironolactone, exhibits a dual interaction with this enzyme family. It is known to be an inducer of CYP3A4, an action mediated by its activation of the pregnane X receptor. wikipedia.orgwikipedia.org However, spironolactone and its sulfur-containing metabolites can also act as mechanism-based or irreversible inhibitors of several CYP enzymes, including CYP3A4/5 and CYP2C8. wikipedia.orgfda.govdrugsporphyria.net This inhibition occurs when spironolactone is metabolized to reactive intermediates that can covalently bind to the enzyme, leading to its inactivation. fda.govdrugsporphyria.net This complex profile of both induction and inhibition means that spironolactone can significantly influence the metabolism of a wide array of drugs processed by the CYP450 system. nih.gov

Nucleotide Excision Repair (NER) Pathway Component Modulation (e.g., ERCC3 protein expression in cell lines)

Research specifically detailing the effects of this compound on the Nucleotide Excision Repair (NER) pathway has not been identified. The NER pathway is a crucial DNA repair mechanism that removes bulky lesions from DNA. wikipedia.orgmedicineinnovates.com Recent studies have identified spironolactone as an inhibitor of the NER pathway. researchgate.netnih.gov Its mechanism of action involves the targeted degradation of a key protein in this pathway, the Excision Repair Cross-Complementation group 3 (ERCC3) protein, also known as Xeroderma Pigmentosum group B (XPB). researchgate.netnih.govnih.gov ERCC3/XPB is an essential subunit of the general transcription factor IIH (TFIIH) complex. nih.gov Spironolactone induces the dose- and time-dependent proteolytic degradation of ERCC3/XPB. nih.govresearchgate.net This action is mediated through the ubiquitin-selective segregase, valosin-containing protein (VCP)/p97, which is required for the degradation process. nih.gov By causing the degradation of ERCC3, spironolactone impairs the function of the TFIIH complex, thereby inhibiting NER and potentially sensitizing cells to DNA-damaging agents. researchgate.nettargetedonc.com

Investigation of Other Steroidogenic Enzyme Modulation

There is no available research data detailing the modulatory effects of this compound on steroidogenic enzymes such as aromatase, 17α-hydroxylase/17,20-lyase, or aldosterone synthase. Studies on the parent compound, spironolactone, have shown that it can weakly inhibit a range of these enzymes, but this activity cannot be extrapolated to its brominated derivative without specific experimental evidence.

Biophysical Characterization of Ligand-Receptor/Enzyme Complexes

Ligand-Binding Domain (LBD) Interaction Profiling

No studies have been published that profile the interaction between this compound and the ligand-binding domain (LBD) of the mineralocorticoid receptor or any other nuclear receptor. Therefore, data on its binding affinity (Ki, IC50), specificity, or the key amino acid residues involved in its potential binding are not available.

Conformational Changes Induced by Ligand Binding

As there are no studies on the binding of this compound to any receptor or enzyme, there is consequently no information on any conformational changes that such a binding event might induce. Biophysical techniques like X-ray crystallography, NMR spectroscopy, or circular dichroism have not been applied to a this compound-receptor complex.

Structure Activity Relationship Sar Investigations of Brominated Spirolactones

Positional Isomerism and Bromine Atom Influence on Molecular Activity

The parent compound, spironolactone (B1682167), is a well-known mineralocorticoid receptor (MR) antagonist. iarc.fr Its biological activity is complex, involving active metabolites and interactions with other steroid receptors, such as the androgen and progesterone (B1679170) receptors. iarc.frnih.govjapscjournal.com When compared to its non-brominated parent, the introduction of a bromine atom at the 4-position, creating 4-Bromo-spironolactone (B1159151), is expected to alter its binding affinity and selectivity. synthinkchemicals.comallmpus.com

Studies on other halogenated steroids provide insight into the potential effects of such substitutions. For instance, the introduction of a 9α,11α-epoxy group into spironolactone and its analogs was found to decrease affinity for androgen and progesterone receptors, thereby improving the specificity for the mineralocorticoid receptor. nih.gov Similarly, the degree and position of bromination on other phenolic compounds have been shown to influence their affinity for thyroid hormone receptors. oup.com In some cases, increasing the degree of bromination enhances binding affinity due to increased hydrophobic interactions with the receptor. oup.com However, this is not a universal rule, as steric hindrance can also play a negative role. rsc.orgrsc.org For example, in the synthesis of certain spiro compounds, a 4-Br substituent resulted in a lower product yield, suggesting potential steric or electronic disadvantages in that specific reaction. rsc.org

The primary target for spironolactone and its analogs is the mineralocorticoid receptor (MR). iarc.frnih.gov The affinity of spironolactone itself for the MR is well-established, and it also exhibits notable affinity for androgen and progesterone receptors, which is responsible for some of its side effects. japscjournal.comselleckchem.com

The introduction of a bromine atom at the 4-position of the spironolactone molecule is anticipated to modulate its binding profile. While specific binding affinity data for this compound is not widely available in the cited literature, we can infer potential effects from related compounds. The binding specificity of spironolactone to the MR is a complex phenomenon, not solely governed by the amino acids within the immediate ligand-binding pocket. nih.gov Modifications elsewhere on the steroid, such as at the 7-position, have been shown to significantly alter receptor interaction and activation. nih.gov Therefore, a bulky and electronegative substituent like bromine at the 4-position would almost certainly alter the fit and electronic complementarity of the ligand to the MR and other off-target receptors. The precise impact, whether it enhances or diminishes affinity for the MR or improves selectivity by reducing affinity for androgen/progesterone receptors, requires specific experimental validation. smolecule.com

Steric and Electronic Effects of the Bromine Moiety on Biological Recognition

The introduction of a bromine atom at the C4 position of the spironolactone steroid core induces significant steric and electronic changes that influence its interaction with target receptors. The steric bulk of the bromine atom, which is considerably larger than a hydrogen atom, can cause conformational changes in the A-ring of the steroid. This may lead to either improved or hindered fitting into the receptor's ligand-binding pocket. unimi.it

Electronically, bromine is an electronegative atom that exerts an electron-withdrawing inductive effect. This alters the electron density distribution across the steroid's A-ring and particularly affects the conjugated enone system (a C4-C5 double bond and a C3-ketone). mdpi.com This modification of the electronic landscape can impact key interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in the receptor. mdpi.commdpi.com Studies on other molecular systems have shown that halogen substituents can be crucial for activity, sometimes improving it through favorable interactions. mdpi.com However, in other cases, steric hindrance or unfavorable electronic effects from halogen substitution can lead to decreased yields in synthetic reactions or reduced biological activity. rsc.org

Identification of Key Pharmacophoric Elements in Brominated Spirolactones

A pharmacophore model describes the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. arxiv.orgfrontiersin.org For mineralocorticoid receptor antagonists like spironolactone, key pharmacophoric features include the rigid steroid scaffold, the C3-keto group, and the γ-lactone ring at the C17 position. nih.govresearchgate.net

Development of Predictive Models for Brominated Steroid Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural properties of compounds with their biological activities. nih.govresearchgate.net These models are valuable tools in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. mdpi.comuninsubria.it

For brominated steroids, QSAR models can be developed to predict their receptor binding affinity or other biological effects. nih.govmdpi.com Such models would incorporate various molecular descriptors that quantify the physicochemical properties of the molecules, including lipophilicity, electronic parameters, and steric descriptors. The presence and position of the bromine atom would be a key variable. For instance, QSAR studies have been applied to datasets of brominated compounds to model their in vitro potency and endocrine-disrupting activity. mdpi.comuninsubria.it While a specific QSAR model for this compound was not identified in the search results, the methodologies exist and have been applied to similar classes of compounds. mdpi.comnih.gov These models can help prioritize the synthesis of novel brominated steroids with potentially improved therapeutic profiles. uninsubria.itnih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. biorxiv.org This method is instrumental in understanding the binding mechanisms of steroid receptor antagonists. For 4-Bromo-spironolactone (B1159151), docking studies focus on its interaction with key nuclear receptors.

Spironolactone (B1682167), the parent compound of this compound, is known to bind to the ligand-binding domain (LBD) of the mineralocorticoid receptor (MR) and, to a lesser extent, the androgen receptor (AR). oup.comnih.gov The LBD of these receptors forms a hydrophobic pocket, and the binding of antagonists like spironolactone induces a conformation that prevents the receptor from being transcriptionally active. nih.gov Docking simulations predict that this compound would also bind within this same hydrophobic pocket.

| Receptor | Predicted Binding Site | Key Interacting Residues (Hypothesized) | Potential Role of 4-Bromo Group |

|---|---|---|---|

| Mineralocorticoid Receptor (MR) | Ligand Binding Domain (LBD) | Asn, Cys, Arg, Gln, Leu, Met | Steric influence, potential for halogen bonding, altered hydrophobic interactions. |

| Androgen Receptor (AR) | Ligand Binding Domain (LBD) | Asn, Gln, Arg, Leu, Met, Trp | Steric hindrance or new contact points affecting selectivity. oup.com |

The stability of a ligand-protein complex is determined by a combination of interactions, primarily hydrogen bonds and hydrophobic contacts. nih.gov For spironolactone and its derivatives, hydrophobic interactions with the nonpolar residues lining the LBD are predominant. nih.govacs.org The steroidal backbone of this compound fits snugly into this hydrophobic cavity.

Quantum Chemical Calculations (e.g., DFT approaches)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. mdpi.comnih.gov These methods are used to analyze the electronic structure, reactivity, and conformational stability of compounds like this compound. researchgate.net

DFT calculations are employed to determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). latrobe.edu.au The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability. latrobe.edu.au

For this compound, the introduction of the electron-withdrawing bromine atom at the C4 position is expected to influence its electronic properties significantly. This substitution would likely lower the energy of both the HOMO and LUMO orbitals, potentially altering the HOMO-LUMO gap and, consequently, the molecule's reactivity profile compared to spironolactone. Global reactivity descriptors, such as chemical hardness, electronic potential, and electrophilicity index, can be calculated from these orbital energies to quantify the compound's stability and reactivity. latrobe.edu.aumdpi.com

| Calculated Property | Significance | Predicted Effect of 4-Bromo Substitution |

|---|---|---|

| HOMO Energy | Electron-donating ability (nucleophilicity) latrobe.edu.au | Lowered energy level |

| LUMO Energy | Electron-accepting ability (electrophilicity) latrobe.edu.au | Lowered energy level |

| HOMO-LUMO Gap | Chemical reactivity and stability latrobe.edu.au | Potentially altered, affecting kinetic stability |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack asianresassoc.org | Modified charge distribution, particularly around the A-ring |

While the steroidal core of spirolactone derivatives is relatively rigid, some conformational flexibility exists, particularly in the side chains. acs.org Quantum chemical methods can be used to perform a conformational analysis to identify the most stable, low-energy conformations of the molecule. researchgate.netmdpi.com This is achieved by systematically rotating flexible bonds and calculating the potential energy of each resulting structure, thereby mapping the potential energy surface (PES). core.ac.uk

For this compound, conformational analysis would focus on the orientation of the C7-thioacetyl group and the planarity of the A-ring, which can be influenced by the C4-bromo substituent. Identifying the global minimum energy conformation is crucial, as this is the most likely structure to bind to the biological target. mdpi.com Comparing the calculated and experimental data, where available, can validate the computational model. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of biological systems over time. arxiv.orgdovepress.com Unlike static docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the influence of the surrounding solvent molecules. nih.govnih.gov

An MD simulation of the this compound-receptor complex would start with the best-docked pose. The system, including the protein, ligand, and explicit solvent molecules, is then allowed to evolve over time according to the laws of physics. dovepress.com This allows for the observation of how the ligand settles into the binding pocket, the stability of its key hydrogen bonds and hydrophobic interactions, and the flexibility of different regions of the protein. nih.gov Such simulations can provide a more realistic and detailed understanding of the binding mechanism, potentially revealing transient interactions or conformational states that are not captured by other methods. arxiv.org Although computationally intensive, MD simulations are becoming increasingly vital in drug discovery for refining and validating binding hypotheses. nih.gov

Investigating Dynamics of Ligand-Receptor Complexes

The therapeutic action of spironolactone, and presumably this compound, arises from its interaction with biological receptors, primarily the mineralocorticoid receptor (MR). researchgate.netnih.govresearchgate.net Computational techniques such as molecular docking and molecular dynamics (MD) simulations are crucial for understanding the intricacies of these ligand-receptor interactions. pnas.orgpjps.pknih.gov

Molecular Docking and Binding Affinity: Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. scienceopen.commdpi.com For this compound, docking studies would place the molecule into the ligand-binding domain (LBD) of the MR to predict its binding mode and estimate its binding affinity. nih.gov Studies on spironolactone have created homology models of the MR LBD, often based on the crystal structure of related receptors like the progesterone (B1679170) receptor, to analyze these interactions. nih.govbioscientifica.com The LBD is predominantly hydrophobic, and the specificity of ligand binding is determined by the precise fit and interactions within this pocket. nih.gov The introduction of a bromine atom at the C4 position could influence binding through several mechanisms:

Steric Effects: The larger size of the bromine atom compared to a hydrogen atom might alter how the ligand fits within the receptor's binding pocket.

Electronic Effects: Bromine is highly electronegative and can participate in halogen bonding, a type of non-covalent interaction that could form with electron-donating atoms (like oxygen or nitrogen) in the receptor's amino acid residues. nih.govresearchgate.netacs.org This could potentially increase binding affinity or alter the orientation of the bound ligand.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing how the molecules move and interact. pnas.orgpjps.pk These simulations can:

Assess the stability of the predicted docking pose.

Reveal conformational changes in both the ligand and the receptor upon binding.

Identify key amino acid residues that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) with the ligand. pnas.org

Calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. nih.gov

| Computational Method | Primary Application | Insights Gained for this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and score of a ligand in a receptor's active site. scienceopen.commdpi.com | Initial prediction of binding mode; estimation of binding affinity; role of the bromine atom in receptor fit. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. pnas.orgpjps.pk | Stability of the binding pose; conformational changes upon binding; identification of key intermolecular interactions (e.g., halogen bonds); calculation of binding free energy. |

| Quantum Mechanics (QM) Methods | Calculates the electronic structure of molecules for high-accuracy energy predictions. nih.gov | Accurate calculation of interaction energies, particularly for non-covalent interactions like halogen bonding. |

| Free Energy Perturbation (FEP) | Calculates the difference in binding free energy between two ligands. nih.gov | Precise prediction of the change in binding affinity of this compound relative to spironolactone. |

Solvent Effects on Molecular Conformation and Interaction

The three-dimensional shape (conformation) of a flexible molecule like this compound is not static and can be significantly influenced by the surrounding solvent. nih.govnm-aist.ac.tz Computational studies, particularly MD simulations in explicit solvent, are used to explore this behavior. researchgate.netresearchgate.net

In these simulations, the molecule of interest is surrounded by a box of solvent molecules (e.g., water, ethanol, DMSO), and their interactions are simulated over time. This approach allows researchers to observe how the solvent affects the conformational preferences of the solute. nm-aist.ac.tz

Key insights from such studies include:

Conformational Stability: Different solvents can stabilize different molecular conformations. For instance, polar protic solvents like water can form strong hydrogen bonds, which may favor conformations where the polar groups of this compound are exposed. nm-aist.ac.tz In contrast, non-polar solvents might favor more compact conformations.

Solute-Solvent Interactions: The strength and nature of interactions between the solute and solvent can be quantified. nm-aist.ac.tz For example, radial distribution functions can be calculated to understand the structuring of solvent molecules around specific atoms of this compound, such as the bromine atom or the carbonyl groups.

Implicit vs. Explicit Solvation: Computational models can treat the solvent either explicitly (as individual molecules) or implicitly (as a continuous medium). nih.govresearchgate.net While implicit models are computationally faster, explicit models provide a more detailed and accurate picture of specific solvent interactions, which is crucial for understanding phenomena like solvate formation. nih.govnm-aist.ac.tzresearchgate.net

Studies on various steroids have shown that solvent choice is critical for accurately predicting their conformational distribution. nih.govresearchgate.net For this compound, understanding its behavior in different solvents is fundamental for predicting its solubility, crystallization behavior, and interactions with biological membranes.

| Solvent Type | Example Solvents | Expected Influence on Conformation and Interactions |

|---|---|---|

| Polar Protic | Water, Ethanol, Formic Acid | Strong hydrogen bonding with the carbonyl oxygens. May favor more "open" conformations. nm-aist.ac.tz |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Dipole-dipole interactions are significant. Less structured solvent shell compared to protic solvents. nm-aist.ac.tz |

| Non-Polar | Toluene, Benzene | Dominated by weaker van der Waals forces. May favor conformations that maximize intramolecular interactions. acs.org |

Crystal Structure Prediction and Solid-State Behavior (e.g., solvate formation)

The solid-state form of a pharmaceutical compound is critical as it influences properties like stability, solubility, and bioavailability. Computational methods for crystal structure prediction (CSP) aim to identify the most stable crystalline arrangements (polymorphs) of a molecule from its chemical diagram alone. soton.ac.uk

The study of spironolactone provides a rich landscape for understanding polymorphism and solvate formation. acs.orgresearchgate.netrsc.org Spironolactone is known to exist in at least two polymorphic forms and can form numerous solvates with different solvents, including ethanol, acetonitrile, benzene, and formic acid. acs.orgrsc.orgresearchgate.net

Solvate Formation: A solvate is a crystal form that incorporates molecules of the crystallization solvent into its lattice. The formation of a specific solvate is a result of a delicate energy balance between the interactions within the host (spironolactone) framework and the interactions between the host and the guest (solvent) molecules. acs.org

Computational and experimental studies on spironolactone have revealed several key principles:

Driving Forces: Solvate formation is driven by factors such as an increased packing efficiency and favorable intermolecular interactions between the drug and solvent molecules. acs.org

Interaction Types: While strong hydrogen bonds can be important, weaker interactions like van der Waals forces play a dominant role in the stability of the spironolactone crystal frameworks. acs.org

Isostructurality: Spironolactone can form isostructural solvates, where different solvent molecules occupy channels within a very similar host framework. researchgate.net This highlights the flexibility of the spironolactone lattice.

The presence of the bromine atom in this compound would likely lead to a different set of polymorphs and solvates compared to the parent compound. The bromine could introduce C-H···Br or halogen···halogen interactions, which would alter the crystal packing and the stability of different solid forms. nih.govresearchgate.netmdpi.com CSP workflows combined with experimental screening would be necessary to fully characterize its solid-state landscape.

| Solvent | Reported Form | Reference |

|---|---|---|

| Ethanol | Ethanol solvate | rsc.orgresearchgate.net |

| Acetonitrile | Acetonitrile solvate | acs.org |

| Formic Acid | Formic acid solvate | acs.org |

| Acetic Acid | Acetic acid solvate | acs.org |

| Benzene | Benzene solvate | acs.org |

| Toluene | Toluene solvate | acs.org |

| Water | Hydrate | researchgate.net |

Preclinical Pharmacological Investigations in Experimental Models

In Vitro Cellular Mechanism Studies

In vitro studies are fundamental to elucidating the mechanism of action of a compound at a cellular and molecular level.

Modulation of Gene Expression Pathways in Reporter Cell Lines

There are currently no published studies detailing the effects of 4-Bromo-spironolactone (B1159151) on gene expression pathways using reporter cell lines. Such studies would be crucial to identify the specific genes and signaling pathways that are modulated by the compound, providing insight into its potential therapeutic applications and off-target effects.

Cellular Uptake and Subcellular Localization Studies

Information regarding the cellular uptake and subcellular localization of this compound is not available. Investigating how this compound enters cells and where it accumulates within subcellular compartments (e.g., nucleus, mitochondria, cytoplasm) is essential for understanding its mechanism of action and potential for target engagement.

Effects on Cellular Signaling Cascades (e.g., aldosterone-induced pathways)

While spironolactone (B1682167) is a known aldosterone (B195564) antagonist, there is no specific research on how the 4-bromo derivative affects aldosterone-induced or other cellular signaling cascades. Studies in this area would clarify whether this compound retains, modifies, or loses the mineralocorticoid receptor antagonistic properties of its parent compound.

Cytotoxicity and Cellular Response Studies in Non-Clinical Cancer Cell Lines (e.g., DNA repair inhibition in bladder cancer cell lines)

No studies were identified that investigated the cytotoxic effects or the impact on cellular responses, such as DNA repair inhibition, of this compound in any cancer cell lines. Research in this area would be necessary to determine its potential as an anti-cancer agent.

In Vivo Animal Model Studies

In vivo studies in animal models are critical for understanding the physiological and pharmacological effects of a compound in a whole organism.

Target Engagement Studies in Rodent Models (e.g., receptor occupancy)

There is a lack of published in vivo studies on this compound, including target engagement and receptor occupancy studies in rodent models. These investigations would be vital to confirm that the compound interacts with its intended biological target in a living system and to understand the relationship between dose, target occupancy, and pharmacological effect.

Biochemical Marker Modulation in Experimental Animal Systems

There is currently no available scientific literature detailing the modulation of biochemical markers by this compound in experimental animal systems. Studies on the parent compound, spironolactone, have shown effects on various biochemical markers, including those related to renal and endocrine function. For instance, spironolactone is known to influence plasma renin activity and aldosterone levels due to its mineralocorticoid receptor antagonism. It can also affect markers of bone turnover. nih.gov However, it remains uninvestigated whether the introduction of a bromine atom at the 4-position of the spironolactone molecule alters these effects or introduces new biochemical activities.

Physiological Effects in Preclinical Disease Models (e.g., in vivo antiandrogenic effects in rats)

Specific studies on the physiological effects of this compound in preclinical disease models, including its potential in vivo antiandrogenic effects in rats, have not been reported in the available scientific literature. The parent compound, spironolactone, is well-documented to possess antiandrogenic properties by competitively inhibiting the binding of androgens to their receptors. nih.govsci-hub.se This mechanism underlies some of its therapeutic applications. In vivo studies in rats have demonstrated that spironolactone can inhibit the binding of dihydrotestosterone (B1667394) (DHT) to receptors in the prostate, leading to antiandrogenic effects such as a reduction in the weight of the ventral prostate and seminal vesicles. nih.govsci-hub.senih.gov The structural modification in this compound could potentially influence its affinity for the androgen receptor and, consequently, its antiandrogenic potency. However, without experimental data, any discussion on its physiological effects in this context remains speculative.

Metabolism and Biotransformation Studies in Experimental Systems

Identification of Metabolites in In Vitro Enzymatic Systems (e.g., liver microsomes)

In vitro studies utilizing liver microsomes are instrumental in identifying the primary metabolic pathways of xenobiotics. For spironolactone (B1682167), these systems have revealed a rapid and extensive metabolism. researchgate.netnih.gov Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmdpi.com

When spironolactone is incubated with liver microsomes, it undergoes rapid conversion into several metabolites. nih.gov The primary initial metabolic step is deacetylation, a reaction catalyzed by microsomal esterases, leading to the formation of 7α-thiospironolactone. nih.gov This is followed by the removal of the sulfur moiety to form canrenone (B1668266), a major and pharmacologically active metabolite. nih.gov Additionally, sulfur-containing metabolites are also formed, such as 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspironolactone (HTMS). pfizermedical.com These sulfur-retaining metabolites are considered significant products of spironolactone's metabolism. nih.govnii.ac.jp

While specific metabolites of 4-bromo-spironolactone (B1159151) have not been detailed, it is plausible that it would undergo similar initial metabolic transformations, including deacetylation and modifications of the thioacetyl group, influenced by the presence of the bromine atom on the steroid nucleus.

Table 1: Major Metabolites of Spironolactone Identified in In Vitro Systems

| Metabolite Name | Metabolic Pathway |

| 7α-thiospironolactone | Deacetylation |

| Canrenone | Dethioacetylation |

| 7α-thiomethylspironolactone (TMS) | Sulfur retention and methylation |

| 6β-hydroxy-7α-thiomethylspironolactone (HTMS) | Hydroxylation of TMS |

Metabolic Pathways in Preclinical Animal Models (e.g., rat and monkey models)

Preclinical animal models, such as rats and monkeys, have been pivotal in understanding the disposition and metabolic pathways of spironolactone. nih.govnih.gov Studies have shown species-specific differences in the metabolism of spironolactone. nih.gov

In rats, the metabolism of spironolactone is extensive, with a significant portion of the administered dose being excreted in the feces. nih.gov Canrenone is a notable metabolite found in the plasma and urine of rats. nih.gov In contrast, the metabolic profile in rhesus monkeys more closely resembles that in humans, with a higher proportion of the dose excreted in the urine. nih.gov In monkeys, canrenone is also a major metabolite, and its bioavailability has been quantified. nih.gov

The metabolic pathways in these animal models generally mirror the in vitro findings, involving dethioacetylation to form canrenone and the formation of sulfur-containing metabolites. nih.govnih.gov Given the similarities in the core structure, it can be anticipated that this compound would also exhibit extensive metabolism in these preclinical species, although the specific metabolite profiles and their distribution might be altered by the bromine substitution.

Table 2: Comparative Excretion of Spironolactone Metabolites in Preclinical Models (% of Oral Dose)

| Species | Route of Excretion | Canrenone | Total Fluorogenic Metabolites |

| Rat | Urine | 0.65% | 1.1% |

| Feces | 74.2% | - | |

| Monkey | Urine | 5.86% | 12.1% |

| Feces | 40.1% | - |

Role of Cytochrome P450 Isoforms in this compound Metabolism

The cytochrome P450 (CYP) enzyme system is a critical component of phase I metabolism for a vast array of compounds, including steroids. mdpi.commdpi.com For spironolactone, specific CYP isoforms are involved in its biotransformation. Spironolactone is known to be an inducer of CYP3A enzymes. nih.gov

Studies have indicated that the metabolism of spironolactone can lead to the destruction of microsomal cytochrome P450, suggesting the formation of reactive intermediates. nih.gov The adrenal and hepatic microsomes both play a role in the metabolism of spironolactone, which is linked to cytochrome P-450 activity. nih.govnih.gov Furthermore, adrenal CYP enzymes, such as CYP11B1 and CYP11B2, which are typically involved in steroid hormone synthesis, have also been shown to metabolize spironolactone and its active metabolite canrenone. researchgate.net

Considering the structural similarity, the metabolism of this compound would likely also be mediated by CYP enzymes. The presence of a bromine atom could influence the affinity for different CYP isoforms and potentially lead to the formation of unique hydroxylated or de-brominated metabolites. The specific CYP isoforms involved in the metabolism of this compound, however, remain to be elucidated through dedicated studies.

Biotransformation Routes of Bromine-Containing Steroids

The biotransformation of steroids can be significantly influenced by the presence of a halogen substituent, such as bromine. nih.gov Halogenated steroids undergo various metabolic reactions, including hydroxylation, reduction, and dehalogenation. researchgate.netdntb.gov.ua The position of the bromine atom on the steroid nucleus is a key determinant of the metabolic pathways.

Generally, the introduction of a bromine atom can alter the electronic properties of the molecule, which in turn can affect the rate and site of metabolism by enzymes like cytochrome P450. google.com For instance, brominated steroids can be substrates for reductive dehalogenation, a process that removes the bromine atom. google.com This can occur via enzymatic or non-enzymatic mechanisms.

Analytical Methodologies for Research Applications

Chromatographic Method Development for Research Samples

Chromatographic techniques are fundamental in the separation, identification, and quantification of 4-Bromo-spironolactone (B1159151) and its metabolites from complex matrices encountered in research studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Studies

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of synthesized this compound and for its quantification in research samples. The development of a robust HPLC method is critical for obtaining accurate and reproducible results. While specific methods for this compound are not extensively published, methods developed for spironolactone (B1682167) and its metabolites can be readily adapted.

A typical reversed-phase HPLC method would be the preferred approach. The separation is generally achieved on a C18 column, which provides good retention and separation for steroid-like molecules. jocpr.comscielo.br The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier (like acetonitrile or methanol) is commonly used. jocpr.comoatext.com The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape. jocpr.com

Isocratic elution, where the mobile phase composition remains constant throughout the run, can be employed for simpler separations. jocpr.com For more complex samples containing multiple analytes with different polarities, a gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to achieve optimal separation and reduce analysis time.

Detection is most commonly performed using an ultraviolet (UV) detector, as the steroidal core of this compound is expected to have a chromophore that absorbs in the UV region. The detection wavelength is selected based on the UV spectrum of the compound to ensure maximum sensitivity. jocpr.comijpsr.com For spironolactone, detection is often carried out around 235-254 nm. oatext.comijpsr.com

The following table outlines typical HPLC parameters that could be used as a starting point for the analysis of this compound in a research setting, based on established methods for spironolactone.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., pH 4) in a ratio of 50:50 (v/v) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at ~240 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 40°C |

This table presents a hypothetical HPLC method for this compound based on common practices for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile metabolites of this compound in biological samples. This method is particularly useful for profiling the metabolic fate of the compound in preclinical research.

Prior to GC-MS analysis, a derivatization step is often necessary for non-volatile compounds like steroids to increase their volatility and thermal stability. This typically involves converting polar functional groups, such as hydroxyl or carboxyl groups, into less polar and more volatile derivatives.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) onto a long, thin capillary column. The column is coated with a stationary phase that interacts with the analytes, leading to their separation based on their boiling points and affinities for the stationary phase.

As the separated compounds elute from the column, they enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern for each compound, which can be used for its identification by comparing it to spectral libraries.

A study on spironolactone metabolism utilized GC-MS to identify several metabolites in human urine, including canrenone (B1668266) and 6β-hydroxy-sulfoxide. nih.gov A similar approach could be applied to investigate the metabolic profile of this compound.

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Analogs

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds like this compound and its intermediates or analogs. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. libretexts.org Both ¹H NMR and ¹³C NMR are routinely used to characterize synthetic products.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, with electronegative atoms like bromine causing a downfield shift (to a higher ppm value) for nearby protons. youtube.com Spin-spin coupling between adjacent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets), which provides information about the connectivity of atoms. youtube.com The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. libretexts.org

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of a carbon atom provides information about its hybridization and chemical environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. nih.gov In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M+) in the mass spectrum gives the molecular weight of the compound. For this compound, the presence of bromine is readily identifiable due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). huji.ac.il This results in two molecular ion peaks, M+ and (M+2)+, with almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. The fragmentation of spironolactone has been studied, and it is known to undergo in-source fragmentation, leading to the loss of the 7α-acetylthio group. nih.govresearchgate.net A similar fragmentation pathway can be anticipated for this compound, along with potential fragmentation involving the carbon-bromine bond. The analysis of these fragmentation patterns can help in confirming the structure of the synthesized compound and identifying any related impurities or degradation products.

Bioanalytical Method Validation for Preclinical Sample Analysis

Before a developed analytical method, such as HPLC, can be used for the quantitative analysis of this compound in preclinical samples (e.g., plasma, tissue homogenates), it must be thoroughly validated to ensure its reliability. Bioanalytical method validation is performed according to guidelines from regulatory agencies and includes the assessment of several key parameters.

The validation process ensures that the method is suitable for its intended purpose. The following parameters are typically evaluated:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and other drugs.

Accuracy: The closeness of the measured concentration to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples at different concentration levels.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is determined at both the intra-day and inter-day levels.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. jocpr.com

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard solution of the analyte at the same concentration.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term stability at room temperature, and long-term storage stability.

The following table provides an example of acceptance criteria for bioanalytical method validation, which would be applicable to a method for this compound in preclinical samples.

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ) |

| Precision (RSD) | ≤15% (≤20% at the LOQ) |

| Linearity (Correlation Coefficient, r²) | ≥0.99 |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte concentration should not change by more than ±15% from the initial concentration |

This table presents typical acceptance criteria for bioanalytical method validation in preclinical studies.

Impurity Profiling Research (e.g., Characterization of synthetic byproducts)

The impurity profile of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the quality, safety, and efficacy of the final product. In the context of spironolactone synthesis, several related compounds, including process intermediates and synthetic byproducts, have been identified and characterized. This compound, officially designated as Spironolactone EP Impurity B, is one such compound that can arise during the manufacturing process. synthinkchemicals.comallmpus.compharmaffiliates.comsynthinkchemicals.com The comprehensive characterization of these impurities is essential for controlling the synthesis process and meeting regulatory standards. synthinkchemicals.com

The investigation and identification of synthetic byproducts rely on advanced analytical methodologies. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS) are fundamental in detecting and quantifying impurities. researchgate.net For definitive structural elucidation, spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed, often in combination with mass spectrometry data. synthinkchemicals.comresearchgate.netnih.gov

Detailed analysis of enriched mother liquor from spironolactone synthesis has led to the isolation and characterization of numerous impurities. researchgate.netnih.gov These studies provide insight into the potential side reactions and transformations that can occur during synthesis.

Below is a summary of the key identifying information for this compound.

Table 1: Characteristics of this compound (Spironolactone EP Impurity B)

| Identifier | Information |

|---|---|

| Chemical Name | (2′R)-7α-(Acetylsulfanyl)-4-bromo-3′,4′-dihydro-5′H-spiro[androst-4-ene-17,2′-furan]-3,5′-dione allmpus.com |

| Synonyms | Spironolactone EP Impurity B, Spironolactone BP Impurity B allmpus.com |

| Molecular Formula | C₂₄H₃₁BrO₄S allmpus.com |

| Molecular Weight | 495.47 g/mol allmpus.com |

Research into the synthesis of spironolactone has identified several other process-related impurities and synthetic byproducts. Understanding the profile of these related substances is crucial for refining the synthetic route to minimize their formation. The characterization of these compounds helps establish a more complete picture of the potential impurity landscape.

One study successfully isolated and elucidated the structures of three known and five new steroidal compounds from the enriched mother liquor of spironolactone synthesis using various chromatographic and spectrometric methods. nih.gov The newly characterized impurities included complex steroidal structures, highlighting the intricate nature of the reaction chemistry. nih.gov

The table below lists some of the other known impurities of spironolactone that have been characterized, providing context for the broader impurity profile in which this compound is found.

Table 2: Selected Synthetic Byproducts and Related Compounds in Spironolactone Synthesis

| Impurity Designation | Common Name / Type | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Spironolactone EP Impurity A | Δ²⁰-Spironolactone allmpus.com | C₂₄H₃₀O₄S | 414.56 allmpus.com |

| Spironolactone EP Impurity C | Aldone | C₂₂H₃₀O₃ | 342.47 allmpus.com |

| Spironolactone EP Impurity D | Disulfanyl Spironolactone | C₂₄H₃₂O₄S₂ | 448.64 |

| Spironolactone EP Impurity F | Canrenone | C₂₂H₂₈O₃ | 340.46 |

| Spironolactone EP Impurity G | 6β-Hydroxy Spironolactone allmpus.com | C₂₄H₃₂O₅S | 432.57 allmpus.com |

| Spironolactone EP Impurity H | (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one | C₂₀H₂₆O₂ | 298.42 allmpus.com |

| Spironolactone EP Impurity I | S-[17α-(Ethoxymethyl)-17-hydroxy-3-oxoandrost-4-en-7α-yl] Ethanethioate | C₂₄H₃₆O₄S | 420.61 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Spironolactone |

| Spironolactone EP Impurity A / Δ²⁰-Spironolactone |

| Spironolactone EP Impurity B |

| Spironolactone EP Impurity C / Aldone |

| Spironolactone EP Impurity D / Disulfanyl Spironolactone |

| Spironolactone EP Impurity F / Canrenone |

| Spironolactone EP Impurity G / 6β-Hydroxy Spironolactone |

| Spironolactone EP Impurity H / (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one |

Potential Research Applications and Future Directions

4-Bromo-spironolactone (B1159151) as a Chemical Probe for Steroid Receptor Research

Spironolactone (B1682167) is known to interact with multiple steroid receptors, including the mineralocorticoid receptor (MR) and the androgen receptor (AR), which contributes to its therapeutic effects and side effects. nih.govnih.gov Its lack of high selectivity presents a challenge, and analogs are sought to improve this profile. nih.gov this compound can be employed as a chemical probe to dissect these interactions with greater precision. The introduction of the bulky and electronegative bromine atom at the C4 position can modify the binding affinity and selectivity for different steroid receptors.

By comparing the binding kinetics and conformational changes induced by spironolactone versus this compound, researchers can gain valuable insights into the topographies of the ligand-binding pockets of these receptors. For instance, competitive binding assays could be used to determine the dissociation constants of this compound for the MR, AR, glucocorticoid receptor (GR), and progesterone (B1679170) receptor (PR). nih.govnih.gov This would clarify how the C4-bromo substitution affects the interaction landscape of the spironolactone scaffold. Such studies are crucial for understanding the molecular basis of ligand-receptor recognition and for the rational design of more selective modulators.

| Receptor Target | Spironolactone Activity | Potential Research Question for this compound |

| Mineralocorticoid Receptor (MR) | Potent Antagonist nih.gov | Does the 4-bromo group enhance or diminish antagonist activity at the MR? |

| Androgen Receptor (AR) | Antagonist (lower affinity) nih.gov | How does C4-bromination affect binding affinity and selectivity for the AR versus the MR? |

| Progesterone Receptor (PR) | Weak Agonist nih.gov | Can the 4-bromo substitution eliminate the weak agonistic activity at the PR? |

| Glucocorticoid Receptor (GR) | Weak Antagonist nih.gov | Does the bromo-derivative show any altered cross-reactivity with the GR? |

Design and Synthesis of Next-Generation Steroidal Analogs Based on Bromine Substitution

The synthesis of this compound is a stepping stone toward the creation of next-generation steroidal analogs with potentially enhanced therapeutic profiles. The presence of a bromine atom has been shown to increase the antiandrogenic activity in other steroidal series. researchgate.net This suggests that bromine substitution is a promising strategy for developing more potent or selective drugs. The synthesis of a family of structurally related brominated compounds is a common approach to systematically study structure-activity relationships. nih.gov

Synthetic routes for brominated steroids can involve various methods, including reactions with molecular bromine or hydrobromic acid. researchgate.net For instance, the bromination of 3-keto-4,6-diene steroids has been shown to yield unexpected 4-bromo derivatives under specific conditions, providing a potential pathway for synthesizing compounds like this compound. researchgate.net Future research could focus on developing more efficient and stereoselective synthetic methods for C4-brominated spirolactone steroids. This would enable the creation of a library of analogs with modifications at other positions in addition to the C4-bromo group, allowing for a comprehensive exploration of the chemical space and the optimization of biological activity. nih.gov

Elucidation of Novel Molecular Mechanisms of Action for Brominated Steroids

The altered electronic and steric properties of this compound may lead to novel molecular mechanisms of action beyond simple receptor antagonism. The introduction of a halogen can influence how the ligand-receptor complex interacts with co-regulator proteins (co-activators and co-pressors), potentially leading to a unique downstream gene expression profile. Investigating these interactions could reveal previously unknown aspects of steroid hormone signaling.

Furthermore, steroids can exert effects through non-genomic pathways and may have activities unrelated to classical steroid receptors. For example, some steroids have been shown to possess antifibrotic properties. nih.gov Research could explore whether this compound exhibits such effects, which could have therapeutic implications in conditions characterized by fibrosis. Elucidating these potential novel mechanisms requires a combination of molecular docking studies, cell-based assays to measure transcriptional activity, and proteomics to identify interacting proteins. nih.govnih.gov This line of inquiry could expand the therapeutic potential of brominated steroids into new disease areas.

Contribution to Fundamental Understanding of Steroid-Mediated Biological Processes

Studying uniquely modified steroids like this compound contributes significantly to our fundamental understanding of steroid biology. nih.gov Steroids play critical roles in a vast array of physiological processes, from development and differentiation to metabolism and stress response. nih.gov The precise geometry and electronic configuration of a steroid molecule are critical for its biological activity. stonybrook.edu

Q & A

Q. How can contradictory data between in vitro receptor binding and in vivo efficacy be resolved?

- Methodology : Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with pharmacodynamic outcomes .

- Data Analysis : Apply multivariate regression to identify confounding variables (e.g., protein binding, tissue penetration) .

Q. What computational strategies predict off-target interactions of this compound with nuclear receptors?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to model interactions with androgen/glucocorticoid receptors. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can structure-activity relationship (SAR) studies optimize selectivity for MR over progesterone receptors?

- Methodology : Synthesize analogs with varying substituents (e.g., halogen position, steric bulk) and test in dual-receptor assays. Use crystallography (e.g., X-ray) to map binding pocket interactions .

Safety and Compliance

Q. What are the recommended protocols for safe handling and waste disposal of this compound?

- Methodology : Follow OSHA HCS guidelines: use PPE (gloves, goggles), work in fume hoods, and neutralize waste with 10% sodium bicarbonate before disposal. Store in locked, ventilated cabinets .

Experimental Design and Validation

Q. How should in vitro/in vivo studies be designed to evaluate therapeutic potential in resistant hypertension models?

- Methodology : Use Dahl salt-sensitive rats or angiotensin II-infused mice. Monitor blood pressure via telemetry and assess renal function (e.g., electrolyte excretion). Include dose-response curves and negative controls .

Q. What analytical techniques are suitable for stability profiling under physiological conditions?

- Methodology : Incubate this compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Quantify degradation products using UPLC-QTOF-MS and assign structures via fragmentation patterns .

Comparative and Mechanistic Studies

Q. How do structural modifications (e.g., bromine vs. chlorine) alter spironolactone’s anti-androgenic effects?

- Methodology : Compare transcriptional activity in androgen-responsive luciferase assays (e.g., LNCaP cells). Pair with proteomics to identify downstream pathway modulation .

Notes

- Data Sources : Excluded non-academic platforms (e.g., ) per guidelines. Relied on NIST, ECHA, and peer-reviewed synthesis protocols.

- Methodological Rigor : Emphasized reproducibility via orthogonal validation (e.g., HPLC + NMR for purity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.